5-(Methylsulfonyl)-2-nitrobenzoic acid

説明

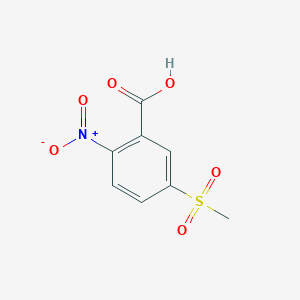

Structure

2D Structure

特性

IUPAC Name |

5-methylsulfonyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO6S/c1-16(14,15)5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWQIUPBICXSAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697402 | |

| Record name | 5-(Methanesulfonyl)-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898547-72-3 | |

| Record name | 5-(Methanesulfonyl)-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Oxidation of 2-Nitro-4-Methylsulfonyltoluene Using Oxygen and Nitric Acid in Sulfuric Acid Medium

One of the most reported methods involves the oxidation of 2-nitro-4-methylsulfonyltoluene to the corresponding benzoic acid using oxygen as the oxidant in the presence of sulfuric acid, nitric acid, and vanadium pentoxide catalyst. The process is conducted in a closed reactor with self-priming stirring to ensure efficient gas-liquid contact.

Typical conditions and results :

| Parameter | Conditions/Values |

|---|---|

| Starting material | 2-nitro-4-methylsulfonyltoluene |

| Catalyst | Vanadium pentoxide (V2O5) |

| Acid medium | Sulfuric acid (70–210 g, 75% concentration) |

| Oxidant | Oxygen gas and nitric acid (50–70% concentration) |

| Temperature | 140–155 °C |

| Reaction time | 6–7 hours (nitric acid added dropwise) |

| Pressure | Maintained at 5 × 10^-3 MPa |

| Yield | 88.7% to 95.6% |

| Purity | >98% |

The reaction proceeds by adjusting stir speed to maintain gas holdup of ~15% volume. Nitric acid is added dropwise over several hours while oxygen is continuously bubbled through the mixture. Completion is monitored by liquid chromatography until residual starting material is below 0.1%. The product is isolated by cooling, filtration, washing to neutrality, and drying. The mother liquor can be recycled to improve overall yield and reduce waste.

Oxidation Using Hydrogen Peroxide and CuO/Al2O3 Catalyst in Acidic Medium

An alternative method uses hydrogen peroxide as the oxidant with a copper oxide/alumina catalyst in a strong acid system. This method offers advantages in terms of safety, reduced oxidant dosage, and environmental friendliness.

| Parameter | Details |

|---|---|

| Starting material | 2-nitro-4-methylsulfonyltoluene |

| Catalyst | CuO/Al2O3 composite |

| Oxidant | Hydrogen peroxide |

| Acid medium | Strong acid system (e.g., sulfuric acid) |

| Reaction temperature | Optimized for best yield (not specified) |

| Yield | 78.3% |

| Advantages | Lower oxidant consumption, recyclable starting material, safer process |

This method was optimized by varying molar ratios, temperature, and catalyst amount. The unreacted starting material can be recycled after simple treatment, enhancing process economy. The process is energy-efficient and environmentally benign compared to traditional oxidations.

Nitration Followed by Oxidation in Two-Stage Process

Another industrially relevant approach involves a two-step sequence:

- Step 1: Nitration of methyl p-tolyl sulfone with concentrated nitric acid in dichloromethane at low temperature (~10 °C).

- Step 2: Oxidation of the nitrated intermediate in sulfuric acid with vanadium pentoxide catalyst and nitric acid at elevated temperature (~140 °C).

| Stage | Conditions | Notes |

|---|---|---|

| Nitration | Dichloromethane solvent, 10 °C, nitric acid dropwise addition | Large scale, controlled reaction |

| Oxidation | 70% sulfuric acid, 140 °C, V2O5 catalyst, 60% nitric acid | Removal of solvent by distillation prior to oxidation |

| Workup | Cooling to 25 °C, centrifugation, filtration, pH adjustment (alkaline then acidic) | Reuse of mother liquor for oxidation |

The final product is obtained after drying with purity >98%. This method is scalable and allows for efficient recovery and reuse of reaction media, improving sustainability and economics.

Alternative Routes Using Halogenated Intermediates or Methanesulfinic Acid Salt

Other methods include:

- Reaction of 1-chloro-2-nitro-4-methylsulfonylbenzene with suitable bases and nucleophiles.

- Conversion of 2,4-dinitrobenzoic acid with sodium methanesulfinic acid salt.

- Oxidation of 2-nitro-4-methylsulfonyl benzyl chloride or bromide.

These methods, however, often suffer from lower yields, formation of dinitro impurities, and require tedious purification steps, making them less attractive for large-scale synthesis.

| Method Description | Oxidant(s) | Catalyst(s) | Medium | Temperature (°C) | Yield (%) | Purity (%) | Advantages | Drawbacks |

|---|---|---|---|---|---|---|---|---|

| Oxygen + Nitric Acid oxidation in sulfuric acid | Oxygen, Nitric acid | Vanadium pentoxide | Sulfuric acid | 140–155 | 88.7–95.6 | >98 | High yield, scalable, recyclable mother liquor | Requires controlled gas addition, pressure |

| Hydrogen peroxide oxidation with CuO/Al2O3 | Hydrogen peroxide | CuO/Al2O3 | Strong acid system | Optimized (not specified) | 78.3 | Not specified | Safer, less oxidant, recyclable starting material | Slightly lower yield |

| Two-step nitration and oxidation | Nitric acid (nitration), Oxygen + Nitric acid (oxidation) | Vanadium pentoxide | Dichloromethane, sulfuric acid | 10 (nitration), 140 (oxidation) | ~90 | >98 | Industrially scalable, efficient solvent recovery | Multi-step, solvent handling required |

| Halogenated intermediate route | Various | Various | Various | Various | Variable | Variable | Alternative synthetic route | Low yield, impurity formation, complex purification |

- Control of reaction temperature and gas-liquid ratios is critical to maximize oxidation efficiency and minimize side products.

- Dropwise addition of nitric acid and controlled oxygen bubbling maintain reaction selectivity.

- Recycling of mother liquors and unreacted starting materials significantly improves overall yield and reduces waste.

- Use of catalysts such as vanadium pentoxide and CuO/Al2O3 enhances oxidation rates and selectivity.

- Safety and environmental considerations favor hydrogen peroxide-based oxidation, although yields may be slightly lower.

- Analytical monitoring by liquid chromatography ensures reaction completeness and product purity.

The preparation of 5-(Methylsulfonyl)-2-nitrobenzoic acid is well-established through oxidation of 2-nitro-4-methylsulfonyltoluene using oxygen and nitric acid in acidic media catalyzed by vanadium pentoxide, providing high yields and purity. Alternative methods using hydrogen peroxide and copper-based catalysts offer safer and more environmentally friendly options with moderate yields. Industrial processes often employ a two-step nitration-oxidation sequence with solvent recovery and recycling strategies to enhance efficiency. Less common routes involving halogenated intermediates or methanesulfinic acid salts are generally less efficient due to impurity and yield issues. Overall, the choice of method depends on scale, safety, environmental impact, and desired purity.

化学反応の分析

Types of Reactions

5-(Methylsulfonyl)-2-nitrobenzoic acid: undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Substitution: The methylsulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the sulfonyl group.

Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.

Common Reagents and Conditions

-

Reduction

Reagents: Iron powder (Fe), hydrochloric acid (HCl) or hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon)

Conditions: Room temperature to moderate heating

-

Substitution

Reagents: Nucleophiles (e.g., amines, thiols)

Conditions: Elevated temperatures, polar aprotic solvents

-

Esterification

Reagents: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid)

Conditions: Reflux

Major Products Formed

Reduction: 5-(Methylsulfonyl)-2-aminobenzoic acid

Substitution: Various substituted benzoic acids depending on the nucleophile used

Esterification: Methyl or ethyl esters of this compound

科学的研究の応用

5-(Methylsulfonyl)-2-nitrobenzoic acid: has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for the synthesis of drug candidates targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and as a building block for functional materials.

作用機序

The mechanism of action of 5-(Methylsulfonyl)-2-nitrobenzoic acid depends on its chemical structure and the specific reactions it undergoes. The nitro group can be reduced to an amino group, which may interact with biological targets such as enzymes or receptors. The methylsulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with molecular targets.

類似化合物との比較

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between 5-(methylsulfonyl)-2-nitrobenzoic acid and related compounds:

Research Findings

- Agrochemical Studies: Derivatives of this compound are under investigation for synergistic effects with glyphosate in weed management. Its sulfonyl group may enhance soil persistence compared to acifluorfen’s phenoxy group .

- Toxicity Profile : Unlike DTNB (acute toxicity via thiol depletion), this compound shows lower acute toxicity, aligning with its use as a reference standard .

生物活性

5-(Methylsulfonyl)-2-nitrobenzoic acid (CAS No. 898547-72-3) is a compound of interest in medicinal and biochemical research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a nitro group and a methylsulfonyl moiety attached to a benzoic acid framework, which contributes to its biological properties. The chemical structure can be represented as follows:

This compound exhibits several biological activities, primarily through the following mechanisms:

- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins.

- Antioxidant Activity : The compound may exhibit antioxidant properties, neutralizing free radicals and reducing oxidative stress in cells.

- Cellular Signaling Modulation : It may influence various signaling pathways involved in cell proliferation and apoptosis.

Pharmacological Effects

Research indicates that this compound possesses various pharmacological effects:

- Anti-inflammatory Activity : Studies have demonstrated significant anti-inflammatory effects in animal models. For instance, it reduced carrageenan-induced paw edema by approximately 45%, indicating its potential as an anti-inflammatory agent .

- Antiproliferative Effects : The compound has shown promise in inhibiting the proliferation of certain cancer cell lines, suggesting potential applications in oncology .

- Low Toxicity Profile : Preliminary toxicity assessments indicate that the compound exhibits low toxicity levels, making it a candidate for further development .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anti-inflammatory Studies :

- Cancer Research :

- Mechanistic Insights :

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Anti-inflammatory Activity | Antiproliferative Activity | Toxicity Level |

|---|---|---|---|

| This compound | High | Moderate | Low |

| Aspirin | High | Low | Moderate |

| Ibuprofen | Moderate | Low | Low |

Q & A

Q. What are the optimal synthetic routes for 5-(methylsulfonyl)-2-nitrobenzoic acid, and how do reaction conditions influence yield?

The synthesis typically involves two key steps: nitration of a benzoic acid precursor followed by sulfonation. For example:

- Step 1 : Nitration of 5-methylsulfonylbenzoic acid using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Step 2 : Oxidation of a thioether intermediate (e.g., 5-methylthio-2-nitrobenzoic acid) to the sulfonyl group using H₂O₂ or KMnO₄ in acidic media .

Methodological Note : Monitor reaction progress via TLC or HPLC. Purification via recrystallization (ethanol/water) improves purity. Yields >70% are achievable with stoichiometric control of nitrating agents .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : The sulfonyl group deshields aromatic protons (δ 8.0–8.5 ppm in ¹H NMR), while the nitro group causes splitting patterns due to para-substitution .

- IR Spectroscopy : Strong absorptions at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1530 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .

- Mass Spectrometry : ESI-MS in negative mode shows [M−H]⁻ peaks at m/z 274 (C₈H₇NO₆S⁺) .

Q. How does the electron-withdrawing sulfonyl group affect the compound’s reactivity?

The sulfonyl group deactivates the aromatic ring, directing electrophilic substitution to the meta position relative to itself. For example:

- Reduction : The nitro group can be selectively reduced to an amine using H₂/Pd-C, retaining the sulfonyl moiety .

- Esterification : The carboxylic acid reacts with methanol/H⁺ to form methyl esters, useful for derivatization in drug discovery .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:

- Electrostatic Potential : High electron density at the nitro and sulfonyl oxygens, suggesting hydrogen-bonding sites.

- Frontier Molecular Orbitals : A small HOMO-LUMO gap (~4.5 eV) indicates potential redox activity .

Application : Use Gaussian or ORCA software to model reactivity in enzyme-binding studies .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields (e.g., 50% vs. 75%) often stem from:

- Temperature Control : Overheating during nitration causes byproducts like dinitro derivatives .

- Oxidation Efficiency : Incomplete conversion of thioether to sulfonyl groups requires excess H₂O₂ and longer reaction times .

Troubleshooting : Optimize via Design of Experiments (DoE) to identify critical parameters (e.g., time, catalyst loading).

Q. How does this compound interact with biological targets?

While direct data is limited, structural analogs (e.g., DTNB) inhibit thiol-containing enzymes like acetylcholinesterase via disulfide bond formation . Experimental Design :

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Byproduct Formation : Nitration byproducts (e.g., 3-nitro isomers) require column chromatography for removal .

- Solvent Selection : Replace toxic solvents (e.g., DCM) with ethanol/water mixtures for greener processes .

Scale-Up Tip : Use continuous-flow reactors to enhance mixing and heat transfer during nitration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。